molecular formula C11H11ClN2O B584824 2-(2-Benzofuranyl)-2-imidazoline hydrochloride CAS No. 89196-95-2

2-(2-Benzofuranyl)-2-imidazoline hydrochloride

Cat. No. B584824
CAS RN: 89196-95-2
M. Wt: 222.672
InChI Key: RFNFFVDVGWOSNZ-UHFFFAOYSA-N
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Description

“2-Benzofuranyl methyl ketone” is a heterocyclic compound . It has been used to synthesize many benzofuran derivatives . It’s also used to prepare fluorinated chalcones .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves the Claisen-Schmidt condensation of 2-acetylbenzofuran with fluorinated benzaldehydes .


Molecular Structure Analysis

The empirical formula of “2-Benzofuranyl methyl ketone” is C10H8O2 . The molecular weight is 160.17 .


Chemical Reactions Analysis

Benzofuran compounds are often involved in interactions with diols and strong Lewis bases such as fluoride or cyanide anions .


Physical And Chemical Properties Analysis

“2-Benzofuranyl methyl ketone” is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .

Scientific Research Applications

  • Neuroprotection in Stroke : 2-BFI demonstrated neuroprotective effects in rat models of focal cerebral ischemia, suggesting its potential as a treatment for stroke. It improved neurological scores, reduced infarct volume, and decreased cell death in the brain (Zhao Han et al., 2009).

  • Dopamine Release in Brain : 2-BFI acts as a dopamine-releasing agent in the brain, indicating its potential influence on dopaminergic pathways, which could have implications for treating disorders related to dopamine dysregulation (A. Sastre-Coll et al., 2001).

  • Antidepressant-like Effects : In mouse models, 2-BFI exhibited antidepressant-like effects, reducing immobility time in tests used to assess depression. This suggests a potential role for 2-BFI in treating depression, involving serotonergic, dopaminergic, and imidazoline systems (Raquel Tonello et al., 2012).

  • Enhancement of Opioid Analgesia : 2-BFI enhanced the antinociceptive effects of opioids like morphine and tramadol in rat models, suggesting its potential use in improving pain management (D. Thorn et al., 2011).

  • Potential in Treating Neurodegenerative Diseases : 2-BFI showed promise in neuroprotection against conditions like experimental autoimmune encephalomyelitis, a model for multiple sclerosis, by reducing inflammatory cytokines and neuronal injury markers (Yingjian Zhu et al., 2014).

  • Role in Alzheimer's Disease : As an imidazoline I2 receptor ligand, 2-BFI (LSL60101) showed neuroprotective roles by reducing apoptosis and modulating oxidative stress in Alzheimer's disease models (Sergio Rodríguez-Arévalo et al., 2021).

  • Regulation of Th17/Treg Balance in Stroke : In rat models of ischemic stroke, 2-BFI influenced the balance between Th17 and Treg cells, suggesting its role in modulating immune responses following stroke (Yirui Huang et al., 2020).

Safety And Hazards

“2-Benzofuranyl methyl ketone” is classified as a combustible solid . It’s recommended to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNFFVDVGWOSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662766
Record name 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzofuranyl)-2-imidazoline hydrochloride

CAS RN

89196-95-2
Record name 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Benzofuranyl)-2-imidazoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
47
Citations
AL Hudson, CB Chapleo, JW Lewis… - Neurochemistry …, 1997 - Elsevier
Using radioligand binding techniques, several compounds selective for mammalian brain imidazoline 2 receptors have been identified. In rabbit brain membranes, a series of 6 and/or 7 …
Number of citations: 45 www.sciencedirect.com
Y Qiu, Y Zhang, JX Li - European journal of pharmacology, 2015 - Elsevier
Although imidazoline I 2 receptor ligands have been used as discriminative stimuli, the role of efficacy of I 2 receptor ligands as a critical determinant in drug discrimination has not been …
Number of citations: 20 www.sciencedirect.com
JN Siemian, S Obeng, Y Zhang, Y Zhang… - Journal of Pharmacology …, 2016 - ASPET
Although μ-opioids have been reported to interact favorably with imidazoline I 2 receptor (I 2 R) ligands in animal models of chronic pain, the dependence on the μ-opioid receptor …
Number of citations: 32 jpet.aspetjournals.org
DA Thorn, Y Zhang, BW Peng, JC Winter… - European journal of …, 2011 - Elsevier
Currently available analgesics cannot meet the increasing clinical needs and new analgesics with better therapeutic profiles are in great demand. The imidazoline I 2 receptor is an …
Number of citations: 45 www.sciencedirect.com
JN Siemian, S Jia, JF Liu, Y Zhang… - European Journal of …, 2018 - Wiley Online Library
Chronic pain is a significant public health problem with a lack of safe and effective analgesics. The imidazoline I 2 receptor (I 2 R) is a promising analgesic target, but the …
Number of citations: 4 onlinelibrary.wiley.com
Y Qiu, DA Thorn, Y Zhang, X He… - Behavioural pharmacology, 2014 - ncbi.nlm.nih.gov
The imidazoline I 2 receptor ligand BU99006 binds to and attenuates effects mediated by I 2 receptors in vitro, although its effects in vivo have not been studied. This study examined the …
Number of citations: 7 www.ncbi.nlm.nih.gov
L Basile, M Pappalardo, S Guccione… - Journal of Chemical …, 2014 - ACS Publications
Imidazoline ligands in I2-type binding sites in the brain alter monoamine turnover and release. One example of an I2 binding site characterized by binding studies, kinetics, and crystal …
Number of citations: 13 pubs.acs.org
JN Siemian, ZM LaMacchia, V Spreuer, J Tian… - Biochemical …, 2018 - Elsevier
Chronic pain is a large, unmet public health problem. Recent studies have demonstrated the importance of neuroinflammation in the establishment and maintenance of chronic pain. …
Number of citations: 15 www.sciencedirect.com
NR Kotagale, SJ Tripathi, MM Aglawe… - Pharmacology …, 2013 - Elsevier
Although bupropion has been widely used in the treatment of depression, the precise mechanism of its therapeutic actions is not fully understood. The present study investigated the …
Number of citations: 30 www.sciencedirect.com
C Sampson, Y Zhang, F Del Bello, JX Li - Neuroreport, 2012 - journals.lww.com
This study examined the antinociceptive effects of seven imidazoline I 2 receptor ligands in a rat warm water tail withdrawal procedure (46 and 50 C). Agmatine, 2-BFI, phenyzoline, and …
Number of citations: 38 journals.lww.com

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